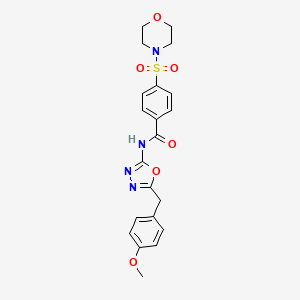

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-29-17-6-2-15(3-7-17)14-19-23-24-21(31-19)22-20(26)16-4-8-18(9-5-16)32(27,28)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOKUKNBMIOQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxybenzyl group is introduced via nucleophilic substitution reactions, while the morpholinosulfonyl group is added through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Substitution: The benzamide and morpholinosulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and morpholinosulfonyl group are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features

The compound’s 1,3,4-oxadiazole scaffold is a common pharmacophore in antimicrobial and anticancer agents due to its metabolic stability and hydrogen-bonding capacity. The substituents on the oxadiazole and benzamide rings critically influence biological activity. Below is a comparative analysis of structurally related derivatives:

Functional Insights

- Antifungal Activity: LMM5 and LMM11 demonstrated efficacy against C. albicans via thioredoxin reductase inhibition, with LMM5 exhibiting a benzyl(methyl)sulfamoyl group instead of the target compound’s morpholinosulfonyl .

- Electron-Withdrawing Effects: The morpholinosulfonyl group’s electron-withdrawing nature could strengthen interactions with enzyme active sites, analogous to sulfonamide-containing HDAC inhibitors (e.g., Figure 18 in ) .

- Synthetic Feasibility : Derivatives with halogen substituents (e.g., bromo in Compound 7 ) showed higher yields (50%) compared to trifluoromethyl or isopropoxy analogs, suggesting steric and electronic factors influence reaction efficiency.

Mechanistic and Pharmacokinetic Considerations

- Thioredoxin Reductase Inhibition : The target compound’s structural similarity to LMM5 implies a shared mechanism targeting thioredoxin reductase, a critical enzyme in fungal redox homeostasis .

- Solubility and Bioavailability: The morpholinosulfonyl group’s polarity contrasts with LMM5’s benzyl(methyl)sulfamoyl, which may reduce logP values and improve pharmacokinetics.

- Resistance Profile : Unlike fluconazole (a triazole antifungal), 1,3,4-oxadiazoles bypass common azole resistance mechanisms, making them promising candidates .

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, including antitumor and antiviral properties. The oxadiazole moiety is known for its diverse pharmacological effects, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C19H22N4O4S

- Molecular Weight : 402.47 g/mol

This compound contains a morpholino group, which is often associated with enhanced solubility and bioavailability.

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit their biological activities through various mechanisms:

- Kinase Inhibition : Molecular docking studies have shown that oxadiazole derivatives can interact with protein kinases such as glycogen synthase kinase 3β (GSK-3β). These interactions involve the formation of hydrogen bonds between the oxadiazole moiety and key amino acids in the ATP binding pocket of the enzyme, suggesting a potential role as kinase inhibitors .

Antitumor Activity

Several studies have reported on the antitumor properties of oxadiazole derivatives. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| HeLa | 9.8 | Cell cycle arrest |

| MCF7 | 15.0 | Inhibition of proliferation |

Antiviral Activity

The antiviral potential of similar benzamide derivatives has also been explored:

- Hepatitis B Virus (HBV) : Some studies suggest that benzamide derivatives can inhibit HBV replication by increasing intracellular levels of APOBEC3G, a protein that interferes with viral replication .

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| IMB-0523 | 1.99 | HBV (wild-type) |

| Lamivudine (3TC) | 7.37 | HBV (wild-type) |

Case Studies

-

Case Study on Antitumor Activity :

- A study evaluated the antitumor effects of various oxadiazole derivatives in vitro against human cancer cell lines. The results indicated significant cytotoxicity correlated with the presence of specific substituents on the oxadiazole ring.

-

Case Study on Antiviral Activity :

- In a study focusing on HBV, a derivative similar to this compound was tested in HepG2 cells. The compound showed promising results in inhibiting HBV replication with an IC50 value significantly lower than that of standard antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.